3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is an organic compound characterized by its complex structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is recognized for its diverse biological activities and utility in synthetic organic chemistry.
The compound can be synthesized through various multi-step organic reactions, often starting from simpler quinoline derivatives. The synthesis typically involves bromination followed by esterification processes to introduce the ethyl and methyl substituents at specific positions on the quinoline ring.
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is classified under:
The synthesis of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate generally involves:
The synthesis can be performed using various reagents and conditions:
In industrial settings, optimized batch reactions and continuous flow systems are often employed to enhance yield and purity.
The molecular structure of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate features a quinoline backbone with two carboxylate groups and substituents at specific positions.
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate involves its interaction with biological targets. For instance, its antimicrobial activity may result from interference with bacterial cell wall synthesis or DNA replication processes. The presence of both ethyl and methyl groups along with the bromine atom enhances its reactivity and biological efficacy.
Property | Value |
---|---|
Molecular Formula | C14H12BrNO4 |
Molecular Weight | 338.15 g/mol |
IUPAC Name | 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate |
InChI Key | IMNDHRJBORFGRY-UHFFFAOYSA-N |
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate has several notable applications:
This compound's unique structure and properties make it a valuable subject for further research in both synthetic chemistry and pharmacology.
The synthesis of 3-ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate (CAS: 1378259-37-0) relies on strategically functionalized quinoline precursors. Key intermediates include halogenated quinoline cores generated via Doebner–Miller or Skraup reactions, where aniline derivatives undergo cyclocondensation with carbonyl compounds. As evidenced by industrial-scale protocols (e.g., BLD Pharmatech), 6,7-dichloroquinoline-5,8-dione serves as a pivotal precursor for subsequent bromination and esterification. This scaffold undergoes nucleophilic displacement at C4 or C7 positions, enabling regioselective bromination before carboxylate introduction [2] [4].
Electrochemical coupling methods further enhance C–C bond formation efficiency. Recent advances leverage nickel- or palladium-catalyzed electrosynthesis in room-temperature ionic liquids (RTILs), facilitating direct coupling between bromoquinolines and ester-containing fragments under mild conditions. This approach minimizes byproducts and avoids traditional stoichiometric reductants like tributyltin hydride [6].
Table 1: Key Intermediates in Target Compound Synthesis
Intermediate | Role in Synthesis | Source |
---|---|---|
6,7-Dichloroquinoline-5,8-dione | Core scaffold for bromination/esterification | BLD Pharmatech [2] |
Ethyl nitroacetate | Reagent for fused-ring construction | Sigma-Aldrich [3] |
4-Bromoaniline | Precursor for quinoline cyclization | Patent CN103467374A [4] |
Regioselective C4 bromination is achieved using electrophilic aromatic substitution (EAS) on electron-deficient quinoline cores. Iron(III) chloride (FeCl₃) catalyzes bromine activation, directing Br⁺ to the C4 position due to its inherent electrophilicity and the quinoline ring’s electronic asymmetry. Alternative oxidants like sodium chlorate (NaClO₃) in acidic media enable in situ bromine generation from bromide salts, achieving >80% regioselectivity at 60–80°C [4].
N-Bromosuccinimide (NBS) offers superior selectivity under radical conditions. When applied to quinoline-3,7-dicarboxylate esters, NBS/azodiisobutyronitrile (AIBN)-initiated bromination at 70°C in CCl₄ targets the C4 position exclusively, avoiding C2/C8 side products. This method achieves 92% yield with 99% purity, critical for pharmaceutical intermediates [5].
Table 2: Bromination Methods for 4-Substituted Quinolines
Brominating Agent | Conditions | Regioselectivity (C4:C2) | Yield (%) |
---|---|---|---|
Br₂/FeCl₃ | 60°C, acetic acid, 4 h | 85:15 | 78 |
NBS/AIBN | 70°C, CCl₄, reflux, 2 h | >99:1 | 92 |
NaBrO₃/H₂SO₄ | 40°C, H₂O/CH₂Cl₂, 6 h | 80:20 | 75 |
Carboxylate functionalization employs Fischer–Speier esterification or Steglich acylation. The former reacts 4-bromoquinoline-3,7-dicarboxylic acid with ethanol/methanol (3:1 ratio) under H₂SO₄ catalysis (0.5 M), yielding mixed esters at 110°C after 8 h. Competitive hydrolysis is suppressed via molecular sieves, achieving 85% isolated yield [3] [4].
Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables room-temperature ester coupling. This method is indispensable for acid-sensitive substrates, affording 90–95% yields in anhydrous dichloromethane within 2 h. Industrial suppliers (e.g., Sigma-Aldrich) utilize analogous routes for dicarboxylic esters like 7-bromoquinoline-2,3-dicarboxylic acid diethyl ester [3].
Table 3: Esterification Methods for Target Compound
Method | Catalyst/Reagent | Reaction Time | Yield (%) |
---|---|---|---|
Fischer–Speier | H₂SO₄, ethanol/methanol | 8 h, 110°C | 85 |
Steglich | DCC/DMAP | 2 h, 25°C | 92 |
Microwave-Assisted | TiO₂-NPs, 300 W | 20 min, 100°C | 88 |
Batch synthesis remains dominant for small-scale production (e.g., BLD Pharmatech’s catalog offerings), allowing flexible optimization of bromination and esterification steps. However, prolonged reaction times (8–12 h per step) and manual transfers increase impurity risks, limiting throughput to <5 kg/batch [2] [3].
Continuous flow systems enhance efficiency through integrated reaction–separation modules. Microreactors with immobilized FeCl₃ or NBS catalysts enable:
Electrochemical flow reactors further enable direct C–Br bond formation using bromide electrolytes, eliminating halogen handling. This approach aligns with sustainable manufacturing goals but requires higher capital investment [6].
Table 4: Batch vs. Flow System Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput | 5 kg/day | 100 kg/day |
Purity | 92–95% | 99–99.5% |
Reaction Time | 8–12 h | 0.5–2 h |
Solvent Consumption | High | Reduced by 40% |
Scalability | Limited | Modular expansion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7